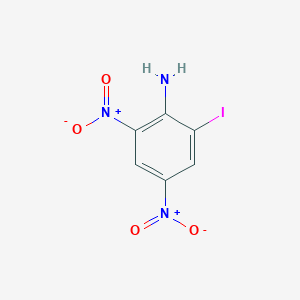
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid
Übersicht
Beschreibung
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a fluoro group, a hydroxypropyl group, and a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a fluoro-substituted benzene derivative.
Grignard Reaction: The fluoro-substituted benzene undergoes a Grignard reaction with a suitable Grignard reagent to introduce the hydroxypropyl group.
Borylation: The resulting intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3-Fluoro-2-(1-oxopropyl)phenylboronic acid.
Reduction: Formation of 3-Fluoro-2-(1-hydroxypropyl)phenylboronate ester.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of (3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme catalysis and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and hydroxypropyl substituents, making it less versatile in certain applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of a hydroxypropyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-Formylphenylboronic Acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid is unique due to the presence of both a fluoro and a hydroxypropyl group, which confer distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H12BFO3 |
|---|---|
Molekulargewicht |
198.00 g/mol |
IUPAC-Name |
[3-fluoro-2-(1-hydroxypropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-2-8(12)9-6(10(13)14)4-3-5-7(9)11/h3-5,8,12-14H,2H2,1H3 |
InChI-Schlüssel |
SLZPSPWADYIGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)F)C(CC)O)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Methyl-4-(piperazin-1-yl)phenyl]methanol](/img/structure/B8453648.png)

![(2S)-2-[(Methanesulfonyl)methyl]pyrrolidine](/img/structure/B8453657.png)






![[4-(2,4-Dimethylphenyl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8453720.png)

